Hsd17B13-IN-4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hsd17B13-IN-4 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is being investigated for its potential therapeutic applications in treating these liver diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general synthetic strategies for similar compounds often involve:

Formation of the core structure: This step typically involves the construction of the core scaffold of the molecule through various organic reactions such as condensation, cyclization, or coupling reactions.

Functional group modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical properties and biological activity. This may include reactions such as halogenation, alkylation, or acylation.

Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger-scale reactions, ensuring consistent quality and yield, and implementing purification methods suitable for industrial-scale production. The use of automated reactors and continuous flow chemistry may also be employed to enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

Hsd17B13-IN-4 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions to yield different products

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Therapeutic Development for NAFLD/NASH

- Case Study : In preclinical models, Hsd17B13-IN-4 has demonstrated efficacy in reducing liver fat content and improving histological outcomes in NAFLD models .

- Mechanistic Insights : Research indicates that inhibiting HSD17B13 can alter lipid metabolism pathways, leading to decreased triglyceride levels and improved liver function markers .

Genetic Studies

- Variant Analysis : The protective effects of genetic variants such as rs72613567 highlight the potential for using this compound in individuals with specific genetic predispositions to liver diseases .

- Population Studies : Epidemiological studies have shown varying prevalence rates of protective variants across different ethnic groups, suggesting targeted therapeutic strategies could be developed based on genetic backgrounds .

Biomarker Development

- Predictive Models : The association between HSD17B13 variants and liver disease severity underscores its potential as a biomarker for predicting disease progression and treatment response .

- Clinical Trials : Ongoing clinical trials are investigating the use of this compound as part of combination therapies aimed at improving outcomes in patients with advanced liver disease .

Data Table: Summary of Research Findings

Mecanismo De Acción

Hsd17B13-IN-4 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids within the liver. By inhibiting HSD17B13, this compound reduces the formation of toxic lipid intermediates, thereby decreasing liver inflammation and fibrosis. The molecular targets and pathways involved include the reduction of lipid droplet formation and modulation of lipid metabolism pathways .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Hsd17B13-IN-4 is unique due to its specific inhibition of HSD17B13, which is highly expressed in the liver and associated with lipid droplets. This specificity makes it a promising candidate for targeted therapy in liver diseases, with potentially fewer off-target effects compared to other inhibitors .

Propiedades

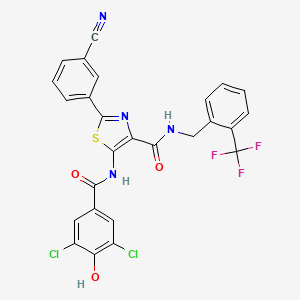

Fórmula molecular |

C26H15Cl2F3N4O3S |

|---|---|

Peso molecular |

591.4 g/mol |

Nombre IUPAC |

2-(3-cyanophenyl)-5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C26H15Cl2F3N4O3S/c27-18-9-16(10-19(28)21(18)36)22(37)35-25-20(34-24(39-25)14-6-3-4-13(8-14)11-32)23(38)33-12-15-5-1-2-7-17(15)26(29,30)31/h1-10,36H,12H2,(H,33,38)(H,35,37) |

Clave InChI |

SIQQFRUBXZGTFD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)CNC(=O)C2=C(SC(=N2)C3=CC=CC(=C3)C#N)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.